(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate
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Overview
Description
(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Condensation Reaction: The pyridine intermediate undergoes a condensation reaction with an appropriate amine to form the amino-substituted pyridine.
Carbamate Formation: The final step involves the reaction of the amino-substituted pyridine with phenyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it back to the amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: It can be used as a molecular probe to study biological processes and interactions at the molecular level.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Manufacturing: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition, receptor modulation, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.
N-phenylcarbamate derivatives: Compounds with similar carbamate structures but different substituents on the phenyl ring.
Amino-substituted pyridines: Compounds with amino groups attached to the pyridine ring.
Uniqueness
(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate is unique due to the combination of its trifluoromethyl and carbamate groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
IUPAC Name |
[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O2/c15-10-6-8(14(16,17)18)7-20-11(10)12(19)22-24-13(23)21-9-4-2-1-3-5-9/h1-7H,(H2,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTDXCPMBRQCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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